3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents . The compound has a molecular formula of C10H10BrNO2 and a molecular weight of 256.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives with different degrees of saturation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is used as an intermediate in the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, the compound is used to study the structure-activity relationships of quinoline derivatives. It serves as a model compound for understanding the interactions of quinoline-based drugs with biological targets .
Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. The compound’s derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Chloro-5,6,7,8-tetrahydroquinoline-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
3-Fluoro-5,6,7,8-tetrahydroquinoline-5-carboxylic acid: Contains a fluorine atom, which can significantly alter its biological activity and stability.
Uniqueness: This makes it a versatile intermediate in the synthesis of diverse quinoline derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h4-5,7H,1-3H2,(H,13,14) |
InChI Key |
MJBCYCAXPFLFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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